6-(4-methoxyphenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with various phenyl groups.
Preparation Methods
The synthesis of 6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has shown potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the microtubule dynamics essential for cell division .
Comparison with Similar Compounds
Similar compounds to 6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include:
3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound also exhibits anticancer properties by inducing cell cycle arrest and apoptosis.
6-(4-Chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial activity.
The uniqueness of 6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H23N5O2S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C25H23N5O2S/c1-16-7-6-10-19(15-16)26-24(31)22-21(17-11-13-20(32-2)14-12-17)29-30-23(27-28-25(30)33-22)18-8-4-3-5-9-18/h3-15,21-22,29H,1-2H3,(H,26,31) |
InChI Key |
MJBSXUUDGBUTOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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